molecular formula C34H27BrO9 B044337 2,3,4,6-TETRA-O-BENZOYL-beta-D-GLUCOPYRANOSYL BROMIDE CAS No. 114682-36-9

2,3,4,6-TETRA-O-BENZOYL-beta-D-GLUCOPYRANOSYL BROMIDE

Cat. No. B044337
M. Wt: 659.5 g/mol
InChI Key: WISFGQOOKBVKPD-CMPUJJQDSA-N
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Description

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl bromide is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of various diseases . It is also a useful carbohydrate used in the synthesis of steviol glycosides, and glycosyl polyethers .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl bromide involves adding 19.4g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to 500mL of acetone, and adding 18.7g of N-bromosuccinyl in batches with stirring . After the addition, the reaction is carried out at 25°C for 0.5h .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl bromide is C34H28O10 . The molecular weight is 596.6 . The InChi Code is InChI=1S/C34H28O10/c35-30 (22-13-5-1-6-14-22)40-21-26-27 (42-31 (36)23-15-7-2-8-16-23)28 (43-32 (37)24-17-9-3-10-18-24)29 (34 (39)41-26)44-33 (38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34-/m1/s1 .


Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl bromide is a selectively protected intermediate, where the anomeric 1-O-hydroxyl group is free . It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .


Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl bromide is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol .

Safety And Hazards

This compound is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl bromide is commonly used for the selective formation of glucosides . It can also be oxidized to the lactone, or reduced to give the open chain form . This suggests potential future directions in the synthesis of other glucosides and in the development of new synthetic methods.

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISFGQOOKBVKPD-CMPUJJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-TETRA-O-BENZOYL-beta-D-GLUCOPYRANOSYL BROMIDE

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